molecular formula C17H30NNaO3 B1419029 Sodium lauroyl proline CAS No. 70609-63-1

Sodium lauroyl proline

Cat. No.: B1419029
CAS No.: 70609-63-1
M. Wt: 319.4 g/mol
InChI Key: SPZDDBQUYSHZDF-RSAXXLAASA-M
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Description

Sodium lauroyl proline is an amino acid-based surfactant widely used in the cosmetics industry. It is a white to off-white powder that enhances the properties of skincare and hair care products. This compound belongs to the family of organic substances essential for improving the texture and efficacy of personal care formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium lauroyl proline is synthesized through the acylation of proline with lauric acid or its derivatives. The reaction typically involves the use of lauric acid chloride in the presence of a base, such as sodium hydroxide, to facilitate the formation of the amide bond. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through various techniques, such as crystallization or distillation, to obtain the final product. The process is optimized to minimize waste and ensure consistency in product quality .

Chemical Reactions Analysis

Types of Reactions: Sodium lauroyl proline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Sodium lauroyl proline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium lauroyl proline involves its interaction with cell membranes and proteins. As a surfactant, it reduces surface tension, allowing for better penetration and distribution of active ingredients. It also disrupts microbial cell membranes, leading to their inactivation. The molecular targets include lipid bilayers and membrane proteins, which are essential for maintaining cell integrity .

Comparison with Similar Compounds

  • Sodium lauroyl glutamate
  • Sodium lauroyl sarcosinate
  • Sodium lauroyl lactylate

Comparison: Sodium lauroyl proline is unique due to its specific amino acid structure, which provides distinct properties compared to other similar compounds. For instance, it offers superior mildness and conditioning effects in personal care products. Sodium lauroyl glutamate and sodium lauroyl sarcosinate are also used as surfactants but may differ in their foaming and cleansing properties. Sodium lauroyl lactylate, on the other hand, is known for its emulsifying capabilities .

Properties

IUPAC Name

sodium;(2S)-1-dodecanoylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO3.Na/c1-2-3-4-5-6-7-8-9-10-13-16(19)18-14-11-12-15(18)17(20)21;/h15H,2-14H2,1H3,(H,20,21);/q;+1/p-1/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZDDBQUYSHZDF-RSAXXLAASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)N1CCCC1C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)N1CCC[C@H]1C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70220894
Record name Sodium lauroyl proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70609-63-1
Record name Sodium lauroyl proline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070609631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium lauroyl proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 1-lauroyl-L-prolinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.881
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM LAUROYL PROLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25RJI22N3T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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